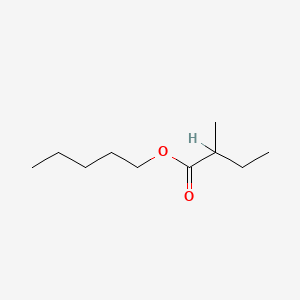
AMYL-2-METHYLBUTYRATE
Overview
Description
AMYL-2-METHYLBUTYRATE: pentyl 2-methylbutanoate , is an organic ester compound with the molecular formula C10H20O2 . It is characterized by its fruity odor, which makes it a popular choice in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: AMYL-2-METHYLBUTYRATE can be synthesized through the esterification reaction between 2-methylbutanoic acid and amyl alcohol (pentanol). The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The product is then purified through distillation to obtain the desired ester with high purity .
Chemical Reactions Analysis
Types of Reactions: AMYL-2-METHYLBUTYRATE undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to its parent alcohol (amyl alcohol) and acid (2-methylbutanoic acid).
Oxidation: The ester can be oxidized under specific conditions to form different oxidation products.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Amyl alcohol and 2-methylbutanoic acid.
Oxidation: Various oxidation products depending on the conditions.
Substitution: New esters or amides depending on the nucleophile used.
Scientific Research Applications
AMYL-2-METHYLBUTYRATE has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its effects on biological systems and its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.
Industry: Widely used in the flavor and fragrance industry due to its fruity aroma. .
Mechanism of Action
The mechanism of action of AMYL-2-METHYLBUTYRATE involves its interaction with olfactory receptors in the nasal cavity, which leads to the perception of its fruity odor. On a molecular level, the ester group in this compound can undergo hydrolysis to release the corresponding alcohol and acid, which may have biological activity. The exact molecular targets and pathways involved in its biological effects are still under investigation .
Comparison with Similar Compounds
Methyl butyrate: Another ester with a fruity odor, used in flavorings and perfumes.
Ethyl butyrate: Known for its pineapple-like aroma, used in food flavorings.
Propyl butyrate: Has a fruity odor and is used in the fragrance industry.
Comparison: AMYL-2-METHYLBUTYRATE is unique due to its specific combination of amyl alcohol and 2-methylbutanoic acid, which gives it a distinct fruity aroma. Compared to methyl butyrate and ethyl butyrate, this compound has a slightly different odor profile and may have different applications in the flavor and fragrance industry .
Properties
IUPAC Name |
pentyl 2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-4-6-7-8-12-10(11)9(3)5-2/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNBXPIJLXBHMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50867443 | |
| Record name | Butanoic acid, 2-methyl-, pentyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50867443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68039-26-9 | |
| Record name | Pentyl 2-methylbutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68039-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 2-methyl-, pentyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068039269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 2-methyl-, pentyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 2-methyl-, pentyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50867443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentyl 2-methylbutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Pentyl 2-methylbutanoate in the context of the provided research?
A1: Pentyl 2-methylbutanoate demonstrated significant nematicidal activity against the pine wood nematode, Bursaphelenchus xylophilus, in a study evaluating natural ester compounds for novel nematicide development. [] This suggests its potential as a safer alternative to existing nematicides for controlling this destructive pest.
Q2: How does the structure of Pentyl 2-methylbutanoate relate to its nematicidal activity?
A2: While the exact mechanism of action against Bursaphelenchus xylophilus is not fully elucidated in the provided research, structural characteristics likely contribute to its activity. The study found that ester compounds with branched alkyl chains, particularly those with methyl branches, exhibited stronger nematicidal effects. [] Pentyl 2-methylbutanoate possesses such branching, potentially influencing its interaction with nematode biological targets.
Q3: Are there other applications for Pentyl 2-methylbutanoate besides its potential as a nematicide?
A3: Yes, Pentyl 2-methylbutanoate, synthesized via enzymatic resolution of (R,S)-2-methylbutyric acid, serves as a precursor for insect pheromones. [] This highlights its potential use in pest control strategies beyond direct nematicidal activity, such as disrupting insect mating behaviors.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


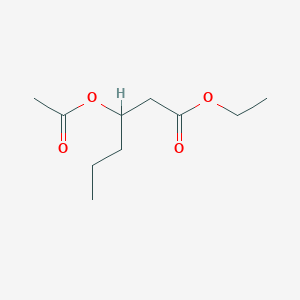
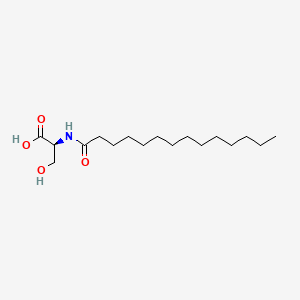

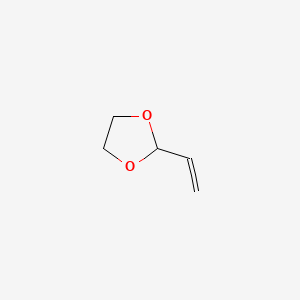
![3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,18,20,22,24,26(30),27-tridecaene-11,16-dione](/img/structure/B1585388.png)
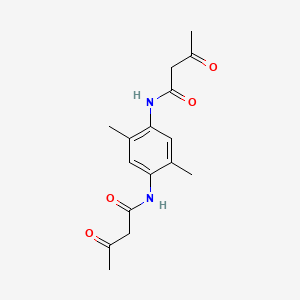
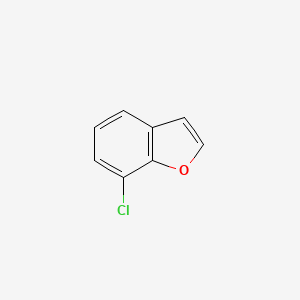

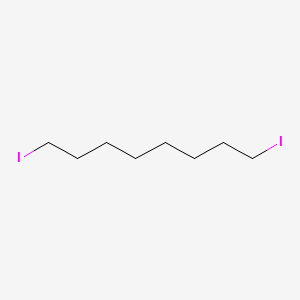

![[1,1'-Biphenyl]-4-carbonitrile, 4'-ethoxy-](/img/structure/B1585401.png)
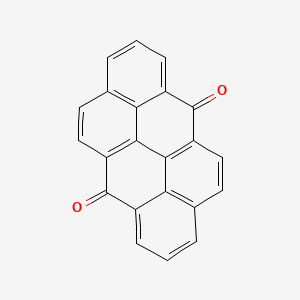

![5-Bromo-6-(bromomethyl)benzo[d][1,3]dioxole](/img/structure/B1585404.png)
